Quisqualic acid
Overview
Description
Mechanism of Action
Target of Action
Quisqualic acid is an agonist at two subsets of excitatory amino acid receptors . These include ionotropic receptors that directly control membrane channels, and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . The primary targets of this compound are the Glutamate receptor 2 and the Glutamate receptor ionotropic, kainate 2 .
Mode of Action
This compound interacts with its targets by mimicking the neurotransmitter L-glutamic acid . This interaction results in the activation of the receptors, leading to the control of membrane channels in the case of ionotropic receptors, and the mobilization of calcium from intracellular stores in the case of metabotropic receptors .
Biochemical Pathways
The activation of these receptors by this compound can cause a long-lasting sensitization of neurons to depolarization, a phenomenon known as the “Quis effect” . This suggests that this compound may play a role in modulating neuronal excitability and synaptic plasticity.
Pharmacokinetics
It is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome p450 enzymes and glutathione s-transferase .
Result of Action
The result of this compound’s action is the induction of excitotoxicity . It is used in neuroscience to selectively destroy neurons in the brain or spinal cord . This makes it a valuable tool for studying the nervous system and for developing treatments for neurological disorders.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is naturally obtained from the seeds and fruit of Quisqualis chinensis , suggesting that its production and availability may be affected by factors such as plant growth conditions and harvesting practices. Furthermore, the efficacy and stability of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
Quisqualic acid plays a significant role in biochemical reactions by acting as an agonist for various glutamate receptors. It interacts with AMPA, kainate, and group I metabotropic glutamate receptors, leading to excitatory neurotransmission. The interaction with these receptors causes an influx of calcium ions and subsequent neuronal depolarization . This compound mimics the action of L-glutamic acid, a neurotransmitter in the central nervous system, and can induce excitotoxicity by overstimulating neurons .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by activating glutamate receptors, leading to increased intracellular calcium levels and neuronal depolarization. This activation can result in excitotoxicity, causing neuronal damage and cell death . In addition, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism by altering the activity of glutamate receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glutamate receptors, specifically AMPA, kainate, and group I metabotropic glutamate receptors. Upon binding, this compound induces conformational changes in these receptors, leading to the opening of ion channels and an influx of calcium ions . This influx triggers a cascade of intracellular events, including enzyme activation, gene expression changes, and neuronal depolarization . The excitotoxic effects of this compound are primarily due to its ability to overstimulate glutamate receptors, leading to neuronal damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained excitotoxic effects, leading to progressive neuronal damage and cell death . The stability and degradation of this compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild excitatory effects, while higher doses can cause severe excitotoxicity and neuronal necrosis . Threshold effects have been observed, where a certain dosage is required to elicit significant excitotoxic effects. High doses of this compound can lead to toxic and adverse effects, including seizures and neuronal damage .
Metabolic Pathways
This compound is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome P450 enzymes and Glutathione S-transferase . These enzymes play a role in the detoxification and elimination of this compound from the body. The metabolic pathways of this compound can influence its overall effects on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cells, where it exerts its excitotoxic effects. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within neurons is crucial for its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Cycloserine can be synthesized from D-serine using a protection-deprotection strategy . The process involves the conversion of D-serine to its corresponding methyl ester, followed by cyclization to form the isoxazolidinone ring. The overall yield of this method is approximately 61%, and the product obtained is of high purity (>99%) .
Industrial Production Methods: Industrial production of D-Cycloserine typically involves fermentation using strains of Streptomyces orchidaceus or Streptomyces garyphalus . The fermentation broth is then subjected to extraction and purification processes to isolate D-Cycloserine in its pure form .
Chemical Reactions Analysis
Types of Reactions: D-Cycloserine undergoes various chemical reactions, including:
Oxidation: D-Cycloserine can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction of D-Cycloserine can yield amino alcohols.
Substitution: D-Cycloserine can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Oxazolidinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted isoxazolidinones.
Scientific Research Applications
D-Cycloserine has a wide range of scientific research applications:
Comparison with Similar Compounds
Cycloserine: A racemic mixture of D- and L-cycloserine, used similarly as an antibiotic.
D-Alanine: An amino acid structurally similar to D-Cycloserine, involved in bacterial cell wall synthesis.
Oxazolidinones: A class of synthetic antibiotics that also target bacterial cell wall synthesis.
Uniqueness of D-Cycloserine: D-Cycloserine is unique due to its dual role as an antibiotic and a partial agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors . This property makes it valuable not only in treating bacterial infections but also in exploring its potential therapeutic effects in neuropsychiatric disorders .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFTDCKZKHJSW-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896927 | |
Record name | Quisqualic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-07-1 | |
Record name | Quisqualic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quisqualic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quisqualic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02999 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quisqualic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUISQUALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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